molecular formula C21H18ClN5O2 B2359326 N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1251608-28-2

N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2359326
CAS No.: 1251608-28-2
M. Wt: 407.86
InChI Key: YGXCOJIDGVJGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide is a sophisticated small molecule designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture, integrating a pyrazole carboxamide core linked to a phenyl ring substituted with a 5-ethyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole heterocycle is a recognized bioisostere for ester and amide functionalities, prized for its metabolic stability and its ability to participate in hydrogen bonding, which can enhance target binding affinity and improve pharmacokinetic properties . The specific inclusion of an ethyl group at the 5-position of the oxadiazole ring allows for the fine-tuning of the molecule's lipophilicity and steric profile, key parameters in lead optimization. The N-(2-chlorobenzyl) moiety further contributes to the compound's potential for high biological activity by facilitating interactions with hydrophobic regions of protein targets. Molecules combining pyrazole and 1,2,4-oxadiazole scaffolds are of significant interest in pharmaceutical development for their diverse biological activities . This compound is intended for research applications only, specifically for use as a standard in analytical profiling, for in vitro biological screening against defined therapeutic targets, and as a key intermediate in the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-2-19-24-20(26-29-19)14-7-9-16(10-8-14)27-12-11-18(25-27)21(28)23-13-15-5-3-4-6-17(15)22/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCOJIDGVJGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide (CAS Number: 1251608-28-2) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has the molecular formula C21H18ClN5O2C_{21}H_{18}ClN_{5}O_{2} and a molecular weight of 407.9 g/mol. Its structure features a pyrazole ring linked to an oxadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A notable study reported that derivatives containing the oxadiazole ring exhibited IC50 values ranging from 92.4 µM against several human cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma92.4
Human Breast CancerNot specified
Human Ovarian AdenocarcinomaNot specified

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cancer proliferation and survival. The compound may interact with specific targets such as:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Histone Deacetylases (HDACs)
  • Carbonic Anhydrase (CA)

These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been investigated for other pharmacological activities:

  • Antimicrobial Activity : Several oxadiazole derivatives demonstrate activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways and reduce cytokine production.
  • Anticonvulsant Properties : Some derivatives have shown promise in models for seizure activity .

Case Studies and Research Findings

A comprehensive review of various studies illustrates the biological significance of oxadiazole derivatives:

  • Study on Anticancer Activity : A derivative similar to the target compound was found to inhibit tumor growth in vivo models significantly.
    "The presence of an electronegative Cl group is essential for eliciting antiproliferative activity" .

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole structure is believed to enhance this activity due to its ability to interact with biological targets involved in cancer proliferation and survival mechanisms .

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis
HeLa8.3Cell cycle arrest
HCT-1167.9Inhibition of proliferation

Antimicrobial Properties

N-(2-chlorobenzyl)-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide has also been evaluated for its antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. This suggests that the target compound may also possess similar properties, potentially useful in treating infections caused by resistant strains .

Mechanistic Insights

The exact mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways are noted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : It could interfere with cell cycle progression, particularly in cancerous cells.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The study found that modifications to the oxadiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Testing

Another research effort focused on the synthesis and testing of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial activity, suggesting that similar derivatives could be developed for therapeutic use against infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aryl/Oxadiazole Substituents

The compound shares structural homology with several synthesized pyrazole-carboxamides reported in the literature. Key comparisons include:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Key Bioactivity (if reported) Reference
N-(4-Chlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide 2,4-Dichlorobenzyl group; sulfonamide substituent - 79.3 Antibacterial/antimycobacterial
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 3-Pyridylmethyl group; dichlorophenyl substituents - - CB1 antagonist (IC₅₀ = 0.139 nM)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl and 4-cyanopyrazole substituents; no oxadiazole 133–135 68 Synthetic intermediate
Target Compound 2-Chlorobenzyl; 5-ethyl-1,2,4-oxadiazole-phenyl - - Not explicitly reported in evidence -

Key Observations :

  • Oxadiazole vs. Other Heterocycles: The 1,2,4-oxadiazole ring in the target compound may enhance metabolic stability compared to pyrazole derivatives with sulfonamide (e.g., ) or cyanopyrazole groups (e.g., 3a in ). Oxadiazoles are known to improve lipophilicity and bioavailability.
  • Substituent Effects : The 2-chlorobenzyl group distinguishes the target compound from analogues with 4-chlorophenyl (e.g., 3b in ) or 3-pyridylmethyl groups (). Chlorine at the ortho position may sterically hinder receptor binding compared to para-substituted analogues.

Physicochemical and Spectroscopic Properties

Though specific data for the target compound is unavailable, comparisons with analogues provide insights:

  • Melting Points: Pyrazole-carboxamides with halogenated aryl groups (e.g., 3b: 171–172°C, 3d: 181–183°C) generally exhibit higher melting points than non-halogenated derivatives due to increased crystallinity.
  • Spectroscopy : The presence of the 1,2,4-oxadiazole would result in distinct IR stretches (~1630–1650 cm⁻¹ for C=N) and NMR signals (e.g., δ 8.1–8.3 ppm for oxadiazole protons).

Preparation Methods

Amidoxime Formation

4-Cyanophenyl derivatives react with hydroxylamine hydrochloride in ethanol/water under reflux to yield the amidoxime.
Example :
$$
\text{4-Cyanophenylacetamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{4-(Amidoximemethyl)phenylacetamide}
$$

Oxadiazole Cyclization

The amidoxime undergoes cyclization with ethyl propionate in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the 5-ethyl-1,2,4-oxadiazole.
Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 72–85%

Construction of the Pyrazole Core

The pyrazole ring is assembled via [3+2] cycloaddition or palladium-catalyzed cross-coupling.

Hydrazine-Based Cyclization

Reaction of α,β-unsaturated ketones with hydrazine derivatives forms the pyrazole skeleton. For example:
$$
\text{4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{Hydrazine hydrate}} \text{1-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylate}
$$
Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
  • Yields improve from 58% (conventional heating) to 89% (microwave).

Ullman Coupling for Aryl Substitution

Palladium/copper-catalyzed coupling attaches the oxadiazole-phenyl group to the pyrazole.
Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 68%

Carboxamide Formation

The pyrazole-3-carboxylate intermediate is hydrolyzed to the carboxylic acid, followed by amide coupling with 2-chlorobenzylamine.

Ester Hydrolysis

$$
\text{Ethyl 1-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{1-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylic acid}
$$
Yield : 92–95%

Amide Coupling

Activation of the carboxylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates coupling with 2-chlorobenzylamine:
$$
\text{Acid} + \text{HATU} + \text{DIPEA} \xrightarrow{\text{DCM}} \text{Activated intermediate} \xrightarrow{\text{2-Chlorobenzylamine}} \text{Target compound}
$$
Conditions :

  • Molar ratio : 1:1.2 (acid:amine)
  • Reaction time : 12 hours
  • Yield : 78%

Alternative Synthetic Routes

One-Pot Oxadiazole-Pyrazole Assembly

A streamlined approach combines oxadiazole and pyrazole formation in a single pot:

  • Step 1 : Amidoxime synthesis from 4-cyanophenylacetonitrile.
  • Step 2 : Cyclization with ethyl propionate and concurrent cycloaddition with hydrazine.
    Advantages :
  • Reduced purification steps.
  • Overall yield: 64%.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly:

  • Resin-bound 2-chlorobenzylamine.
  • Coupling with pyrazole-3-carboxylic acid.
  • Cleavage with TFA (trifluoroacetic acid).
    Yield : 70%.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

Parameter Value Source
Molecular Formula C₂₂H₂₀ClN₅O₂
Molecular Weight 443.9 g/mol
¹H NMR (500 MHz, DMSO-d₆) δ 8.52 (s, 1H, pyrazole), 7.45–7.30 (m, 4H, aryl)
LC-MS (m/z) 444.1 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Ullman coupling may produce regioisomers; optimized ligand systems (e.g., Xantphos) enhance selectivity.
  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; neutral pH is maintained during workup.
  • Amide Coupling Efficiency : HATU outperforms EDCl/HOBt in yield and purity.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, starting with the preparation of the pyrazole-oxadiazole core. Critical steps include:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under acidic or thermal conditions.
  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the chlorobenzyl group to the pyrazole ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF .
  • Optimization : Yield depends on temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and oxadiazole rings. Aromatic protons in the chlorobenzyl group appear as doublets (δ 7.2–7.5 ppm), while the oxadiazole C=O resonates at ~168 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.74 Å), critical for validating stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 439.08) .

Q. What initial biological screening approaches assess therapeutic potential?

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM indicate high potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
    • Target Binding : Surface plasmon resonance (SPR) measures binding kinetics (KD < 1 µM suggests strong affinity) .

Advanced Research Questions

Q. How can SAR studies optimize bioactivity?

  • Functional Group Modifications :
  • Replace the 5-ethyl group on the oxadiazole with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorobenzyl ring to improve metabolic stability .
    • Computational Modeling :
  • Docking (AutoDock Vina) identifies key residues in target binding pockets. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

Q. How to resolve contradictions in biological activity data across models?

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .
  • Dose-Response Analysis : Use Hill slopes to differentiate between allosteric vs. competitive inhibition mechanisms. A slope >1 suggests cooperative binding .

Q. What computational methods predict binding mechanisms?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to identify persistent hydrogen bonds (e.g., between the carboxamide and Arg120) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding affinity (±1.5 kcal/mol correlates with 10-fold potency changes) .

Q. How to address regioselectivity challenges in pyrazole functionalization?

  • Protecting Groups : Temporarily block the 1H-pyrazole nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 3-position .
  • Catalyst Screening : Pd-catalyzed C-H activation with directing groups (e.g., pyridinyl) ensures selective functionalization at the 4-phenyl position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.